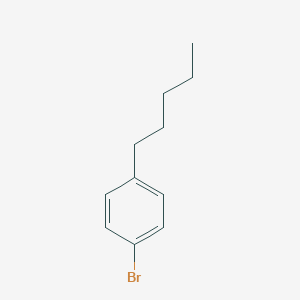

1-溴-4-戊基苯

概述

描述

Synthesis Analysis

The synthesis of 1-bromo-4-pentylbenzene involves strategic chemical transformations, leveraging starting materials like bromobenzene, n-pentoyl chloride, and hydrazine hydrate. A notable synthesis pathway includes the Friedel-Crafts reaction followed by Wolff-Kishner-Huang reduction, optimizing conditions to achieve high purity and yield (Feng Bo-cheng, Pan Peng-yong, & Tang Lin-sheng, 2004).

Molecular Structure Analysis

Molecular structure analysis of 1-bromo-4-pentylbenzene and related compounds has been extensively studied using techniques like X-ray crystallography, NMR, and IR spectrometry. These analyses reveal detailed insights into bond lengths, angles, and overall molecular geometry, essential for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

1-Bromo-4-pentylbenzene participates in various chemical reactions, serving as a precursor for synthesizing a wide range of materials. Its reactions can be tailored to introduce different functional groups, modify its structure, and explore its reactivity under different conditions. The bromine atom in 1-bromo-4-pentylbenzene makes it a versatile reactant for further functionalization through reactions like palladium-catalyzed cross-coupling.

Physical Properties Analysis

The physical properties of 1-bromo-4-pentylbenzene, such as melting point, boiling point, solubility, and density, are critical for its application in synthesis and material development. These properties influence its behavior in different environments and reactions, guiding its practical use in chemical synthesis and material science.

Chemical Properties Analysis

The chemical properties of 1-bromo-4-pentylbenzene, including its reactivity with various reagents, stability under different conditions, and the ability to undergo transformation into complex molecules, are of great interest. Understanding these properties allows chemists to manipulate the compound for desired outcomes in synthesis and applications.

- Synthesis and analysis of 1-bromo-4-pentylbenzene via Friedel-Crafts reaction and Wolff-Kishner-Huang reduction with high purity and yield (Feng Bo-cheng, Pan Peng-yong, & Tang Lin-sheng, 2004).

科学研究应用

合成和化学行为:

- 1-溴-4-戊基苯可以通过弗里德尔-克拉夫茨反应和沃尔夫-基舍红氢化还原从溴苯、正戊酰氯和水合肼合成(Feng, Pan, & Tang, 2004)。

- 关于多烷基苯环卤代反应的研究,包括1-溴-4-戊基苯,探讨了N-卤代琥珀酰亚胺和酸性催化剂的使用(Bovonsombat & Mcnelis, 1993)。

液晶合成中的应用:

- 该化合物已被研究用于液晶的合成。其生产的优化条件和高纯度使其成为该领域中有价值的中间体(Feng, Pan, & Tang, 2004)。

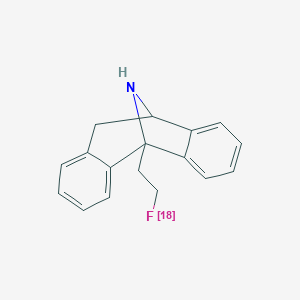

在放射化学研究中的应用:

- 1-溴-4-戊基苯已被研究作为18F-芳基化反应的无载体添加合成物,这对于PET(正电子发射断层扫描)放射药物的生产至关重要(Ermert et al., 2004)。

溶剂在化学反应中的影响:

- 研究表明不同溶剂对芳基溴化物如1-溴-4-戊基苯的锂-溴交换反应的影响,突出了取决于所使用溶剂的不同结果(Bailey, Luderer, & Jordan, 2006)。

热化学研究:

- 对卤代甲基苯的热化学分析,包括类似于1-溴-4-戊基苯的变体,提供了有关其物理性质和潜在工业应用的见解(Verevkin et al., 2015)。

光解离翻译光谱学:

- 对卤代苯衍生物的光解离翻译光谱学研究,与1-溴-4-戊基苯相关,旨在了解它们在紫外光解离下的行为(Gu et al., 2001)。

安全和危害

作用机制

Mode of Action

The mode of action of 1-Bromo-4-pentylbenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In this process, the electrophile (in this case, the bromine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .

Pharmacokinetics

It is noted that the compound has low gastrointestinal absorption and is permeable to the blood-brain barrier . It is also an inhibitor of CYP1A2 and CYP2D6, two important enzymes involved in drug metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-pentylbenzene. For instance, the compound is a combustible liquid with a flash point of 120 °C . It is also classified as an aquatic acute 1 and aquatic chronic 1 substance, indicating potential environmental hazards .

属性

IUPAC Name |

1-bromo-4-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCJPYYTVBHQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370823 | |

| Record name | 1-Bromo-4-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51554-95-1 | |

| Record name | 1-Bromo-4-pentylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51554-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-pentylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-bromo-4-pentyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

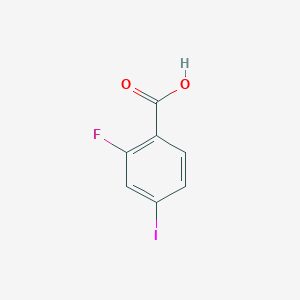

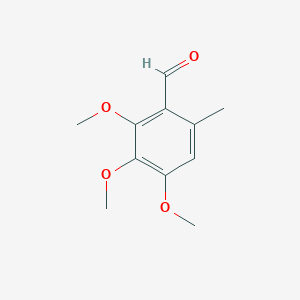

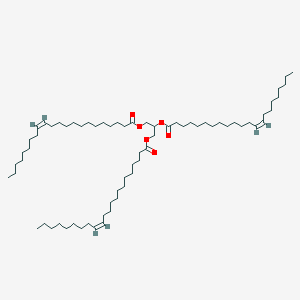

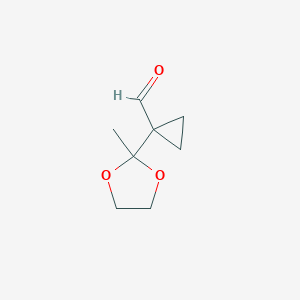

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1-bromo-4-pentylbenzene interesting for studying C-H functionalization site-selectivity?

A: 1-Bromo-4-pentylbenzene possesses two distinct C-H bonds that are susceptible to activation by dirhodium catalysts: the terminal methylene C-H bond and the benzylic C-H bond. [] This makes it a valuable substrate for investigating how catalyst structure influences site-selectivity in C-H functionalization reactions. The study demonstrated that catalysts with greater steric bulk around the reactive site, like Rh2(S-2-Cl-5-MesTPCP)4, favor functionalization at the less sterically hindered terminal methylene position. In contrast, catalysts with less steric bulk, such as Rh2(TPCP)4, Rh2(S-PTAD)4, and Rh2(S-TCPTAD)4, showed increased selectivity for the electronically activated benzylic site. []

Q2: How does the "Spatial Molding for Approachable Rigid Targets" (SMART) method contribute to understanding 1-bromo-4-pentylbenzene C-H functionalization?

A: The SMART method provides a quantitative way to describe the steric environment of dirhodium catalyst active sites. [] This allows researchers to relate catalyst structure to the observed site-selectivity in 1-bromo-4-pentylbenzene C-H functionalization. By applying SMART descriptors and multivariate linear regression, the researchers were able to develop predictive models for site-selectivity with different dirhodium catalysts, highlighting the roles of steric congestion and dirhodium-carbene electrophilicity. [] This approach can be extended to other substrates and catalytic systems to better understand and predict reaction outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)